molecular formula C10H12N2 B1437992 4-tert-Butylpyridine-3-carbonitrile CAS No. 156861-46-0

4-tert-Butylpyridine-3-carbonitrile

Cat. No. B1437992
M. Wt: 160.22 g/mol
InChI Key: ZJDQDUMPOPOFSR-UHFFFAOYSA-N
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Description

4-tert-Butylpyridine-3-carbonitrile (TBPC) is a type of pyridine derivative with a tert-butyl group attached to the 4th carbon. It has a CAS Number of 156861-46-0 and a molecular weight of 160.22 . It is typically stored at room temperature and is a liquid in its physical form .


Synthesis Analysis

The synthesis of some cobaloxime derivatives involved the use of 4-tert-butylpyridine-3-carbonitrile . The experiment was divided into two parts. In the first part, dibromo (dimethylglyoximato) cobalt (III) was synthesized. The second part of the experiment involved synthesizing bromo (4-tert-butylpyridine) cobaloxime .


Molecular Structure Analysis

The molecular formula of 4-tert-Butylpyridine-3-carbonitrile is C10H12N2. The InChI code is 1S/C10H12N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,1-3H3 .


Physical And Chemical Properties Analysis

4-tert-Butylpyridine-3-carbonitrile is a liquid at room temperature . It has a molecular weight of 160.22 .

Scientific Research Applications

Solar Cell Enhancement

  • Dye-Sensitized Solar Cells : 4TBP, when added to redox electrolytes in dye-sensitized TiO2 solar cells, significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).
  • Adsorption on TiO2 Surface : The adsorption of 4TBP on the rutile TiO2(110) surface in dye-sensitized solar cells (DSC) was studied, revealing that 4TBP can chemiadsorb on the surface Ti atoms, leading to compressed recombination and improved DSC performance (Xiong et al., 2008).
  • Perovskite Solar Cells : Research indicates that 4TBP plays a crucial role in improving the steady-state performance of perovskite solar cells, possibly by p-doping the perovskite layer (Habisreutinger et al., 2017).

Organic Chemistry Applications

  • Modified Gif Oxidation : 4TBP has been used in modified Gif oxidation chemistry, where it plays a role in allowing the replacement of most of the solvent with acetonitrile without reducing the yield of oxidation products (Barton & Li, 1998).
  • Ni(II)/Cr(II)-Mediated Coupling Reaction : 4TBP has shown benefits as an additive in Ni(II)/Cr(II)-mediated coupling reactions, enhancing homogeneity and reproducibility while inhibiting homo-coupling (Stamos et al., 1997).

Additional Applications

  • Catalytic Activity for Carbon Dioxide Reduction : A study found that a Re(bipy-tBu)(CO)3Cl complex, where bipy is 4,4'-di-tert-butyl-2,2'-bipyridine, significantly improved the catalytic activity for the reduction of carbon dioxide to carbon monoxide (Smieja & Kubiak, 2010).

Safety And Hazards

The safety information for 4-tert-Butylpyridine-3-carbonitrile includes several hazard statements such as H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-tert-butylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDQDUMPOPOFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654687
Record name 4-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylpyridine-3-carbonitrile

CAS RN

156861-46-0
Record name 4-tert-Butylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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